2-メチル-5-(3-ニトロフェニル)-2H-テトラゾール

概要

説明

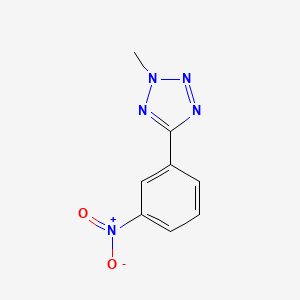

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a heterocyclic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the second position and a nitrophenyl group at the fifth position of the tetrazole ring. It has a molecular formula of C8H9N5O2 and a molecular weight of 207.19 g/mol .

科学的研究の応用

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole typically involves the nitration of azoles. One common method is the electrophilic nitration of azoles using nitric acid or a mixture of sulfuric and nitric acids . Another approach involves the oxidation of 5-aminotetrazole derivatives using dinitrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of nitration and oxidation reactions used in laboratory synthesis can be scaled up for industrial production. The choice of reagents and reaction conditions would be optimized for efficiency, yield, and safety.

化学反応の分析

Types of Reactions

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include dinitrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various nitro derivatives, while reduction can produce amino derivatives.

作用機序

The mechanism of action of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

類似化合物との比較

Similar Compounds

2-Methyl-5-nitrotetrazole: Similar in structure but lacks the phenyl group.

5-Aminotetrazole: Contains an amino group instead of a nitro group.

3-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.

Uniqueness

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is unique due to the combination of its tetrazole ring, methyl group, and nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

生物活性

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a heterocyclic compound belonging to the tetrazole family, characterized by its unique structure featuring a methyl group and a nitrophenyl substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is , with a molecular weight of 207.19 g/mol. The structure comprises a five-membered ring containing four nitrogen atoms and one carbon atom, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that derivatives of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole exhibit significant biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest potential anticancer mechanisms, possibly through interactions with microtubules or inhibition of specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of tetrazole derivatives highlighted that compounds similar to 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole displayed minimal inhibitory concentration (MIC) values ranging from 0.1 to 3.2 μg/mL against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis . This suggests that these compounds may be more effective than traditional antibiotics like ciprofloxacin.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | 0.8 | Staphylococcus aureus |

| Compound 2 | 1.0 | Staphylococcus epidermidis |

| Compound 3 | 3.2 | Escherichia coli |

| Compound 4 | 25.6 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of tetrazole derivatives has been investigated through their ability to stabilize microtubules, which are critical for cell division. Compounds targeting tubulin have shown promise in inhibiting cancer cell growth by disrupting mitotic processes . The mechanism likely involves binding to tubulin, preventing its polymerization, and thus halting cell division.

The biological activity of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is attributed to its ability to interact with various molecular targets within cells:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to antimicrobial or anticancer effects.

- Microtubule Interaction : Similar compounds have been shown to bind to tubulin, affecting its dynamics and stability, which is crucial for cancer therapeutics.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study published in December 2021 demonstrated that several tetrazole derivatives exhibited potent antimicrobial activity against both standard and clinical bacterial strains, outperforming established antibiotics .

- Anticancer Research : Research focusing on microtubule-stabilizing agents has identified tetrazole derivatives as potential leads for treating neuroparasitic infections and other cancers due to their ability to penetrate the blood-brain barrier while exhibiting low toxicity .

特性

IUPAC Name |

2-methyl-5-(3-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHGYZUVVIVJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。